molecular formula C10H14N2O2S B1517293 3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide CAS No. 1040002-79-6

3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

Cat. No. B1517293
CAS RN: 1040002-79-6
M. Wt: 226.3 g/mol
InChI Key: AIBKXMXAZMOQHK-UHFFFAOYSA-N
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Description

“3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide” is a chemical compound with the CAS Number: 1040002-79-6 . It has a molecular weight of 226.3 and its IUPAC name is 3-amino-N-cyclopropyl-2-methylbenzenesulfonamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2S/c1-7-9(11)3-2-4-10(7)15(13,14)12-8-5-6-8/h2-4,8,12H,5-6,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

  • Development of Enzyme-Linked Immunosorbent Assay (ELISA) for Sulfonamide Antibiotics : Research by Adrián et al. (2009) explored the generation of broad specificity antibodies for sulfonamide antibiotics. They developed a highly sensitive ELISA for analyzing milk samples. This study's focus was on achieving selectivity against aminobenzenesulfonylamino moieties, using theoretical calculations and molecular modeling tools, which is relevant for the veterinary field (Adrián et al., 2009).

  • Antitumor Activity of Sulfonamide Derivatives : Owa et al. (2002) investigated compounds from sulfonamide-focused libraries in cell-based antitumor screens. They found that certain sulfonamides were potent cell cycle inhibitors and advanced to clinical trials. The study highlighted the application of sulfonamides, including 3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide, in developing novel anticancer agents (Owa et al., 2002).

  • Protein Engineering for Broad Specificity Hapten Recognition : Korpimäki et al. (2002) worked on improving the broad specificity of antibodies for sulfa antibiotics detection. This research is significant in the context of food safety, as it aimed to develop an immunoassay capable of detecting sulfonamides in food products derived from treated animals (Korpimäki et al., 2002).

  • Inhibition of Tumor-Associated Isozyme IX by Sulfonamide Derivatives : Research by Ilies et al. (2003) focused on the inhibition of the tumor-associated isozyme carbonic anhydrase (CA) IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. This study is vital for understanding the potential application of sulfonamides in designing more potent and selective antitumor agents (Ilies et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-N-cyclopropyl-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-9(11)3-2-4-10(7)15(13,14)12-8-5-6-8/h2-4,8,12H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBKXMXAZMOQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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